molecular formula C20H20N6O2 B2968703 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine CAS No. 1251691-21-0

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2968703
CAS No.: 1251691-21-0
M. Wt: 376.42
InChI Key: JLBNMXBVGHUPBB-UHFFFAOYSA-N
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Description

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyridazine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine core and the subsequent attachment of the piperazine and pyrimidin-2-yloxybenzoyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperazine Derivatives: Commonly found in pharmaceutical agents with a wide range of therapeutic effects.

    Pyrimidine Derivatives: Exhibiting antiviral, antitumor, and antifibrotic activities.

Uniqueness

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine core with piperazine and pyrimidin-2-yloxybenzoyl groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15-6-7-18(24-23-15)25-10-12-26(13-11-25)19(27)16-4-2-5-17(14-16)28-20-21-8-3-9-22-20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBNMXBVGHUPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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